4-(1-Piperidinylcarbothioyl)phenol

Description

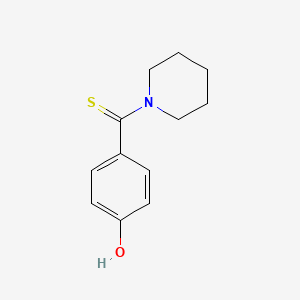

4-(1-Piperidinylcarbothioyl)phenol is a phenolic derivative featuring a piperidine ring linked via a thiourea (carbothioyl) group. This structure combines the aromaticity of phenol with the electron-rich, saturated heterocyclic piperidine moiety and a sulfur-containing functional group.

Properties

IUPAC Name |

(4-hydroxyphenyl)-piperidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYKPBYGQHHZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418779 | |

| Record name | STK220135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58563-55-6 | |

| Record name | STK220135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperidinylcarbothioyl)phenol typically involves the reaction of piperidine with a phenolic compound under specific conditions. One common method is the reaction of piperidine with 4-chlorothiophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperidinylcarbothioyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions may require reagents such as nitric acid for nitration, halogens for halogenation, or sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Hydroquinones or other reduced phenolic derivatives.

Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-(1-Piperidinylcarbothioyl)phenol exhibit significant anticancer properties. For instance, compounds based on this scaffold were tested against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. The synthesized derivatives showed cytotoxic effects comparable to established chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on these compounds have revealed critical insights into how structural modifications influence biological activity. For example, the introduction of different substituents on the phenolic ring was shown to enhance the anticancer efficacy, suggesting that careful design of molecular architecture can lead to improved therapeutic profiles .

Anti-inflammatory Properties

In addition to anticancer activity, this compound derivatives have been evaluated for anti-inflammatory effects. These compounds were tested using carrageenan-induced paw edema models in mice, demonstrating significant reductions in inflammation. The results indicated that the presence of specific functional groups is crucial for enhancing anti-inflammatory activity .

Synthesis and Characterization

Synthetic Methods

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have focused on green chemistry approaches, which minimize environmental impact while maximizing yield and purity .

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and assess their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the synthesis and ensure the desired chemical modifications have been achieved .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1-Piperidinylcarbothioyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its potential therapeutic effects may involve modulation of cell signaling pathways, such as the inhibition of oncogenic kinases or the activation of tumor suppressor proteins.

Comparison with Similar Compounds

Key Insights :

- The imidazole-containing compound exhibits strong NLO activity due to its extended π-system and low bandgap (4.5 eV), enabling intramolecular charge transfer (ICT) .

2.2. Nonlinear Optical (NLO) Properties

Key Insights :

- The imidazole-phenol compound demonstrates significant third-order NLO activity (β = 2.26 × 10⁻⁶ esu) and self-focusing behavior (negative n₂) . These properties arise from its planar, conjugated structure, as confirmed by TD-DFT calculations .

- For this compound, the thiourea group could enhance polarizability compared to non-sulfur analogs, but the lack of extended conjugation may limit NLO performance relative to imidazole derivatives.

Key Insights :

- The imidazole-phenol compound is synthesized efficiently using a CoFe₂O₄-catalyzed one-pot method , whereas this compound would likely require thiourea-forming reagents (e.g., CS₂) and a piperidine derivative.

Biological Activity

4-(1-Piperidinylcarbothioyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a phenolic moiety with a carbothioyl group. This structure is significant as it combines the biological activity associated with both phenolic compounds and piperidine derivatives, which have been documented to exhibit various pharmacological effects.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit notable anticancer properties through several mechanisms:

- Induction of Apoptosis: Studies indicate that phenolic compounds can induce apoptosis in cancer cells. For example, related phenolic compounds have demonstrated the ability to upregulate pro-apoptotic proteins such as Bax and Bad while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Cell Migration: The compound has been observed to inhibit the migration of cancer cells, which is crucial for preventing metastasis. In particular, the inhibition of matrix metalloproteinases (MMPs) has been linked to reduced invasiveness in various cancer cell lines .

- Enhancement of Chemotherapeutic Efficacy: Research indicates that this compound may enhance the sensitivity of cancer cells to standard chemotherapeutic agents, thus improving treatment outcomes .

Table 1: Summary of Anticancer Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Induction of Apoptosis | Upregulation of Bax and Bad | |

| Inhibition of Migration | Downregulation of MMPs | |

| Enhanced Chemotherapy Efficacy | Increased sensitivity to drugs |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Compounds with similar structures have shown moderate to strong activity against various bacterial strains:

- Mechanism of Action: The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

- Case Studies: Various studies have demonstrated that phenolic compounds can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Table 2: Antibacterial Activity Overview

Anti-inflammatory Effects

In addition to anticancer and antibacterial activities, this compound may possess anti-inflammatory properties:

- Inhibition of Inflammatory Mediators: Similar compounds have been documented to reduce levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation .

- Research Findings: In vitro studies on related phenolic compounds have shown significant reductions in inflammatory markers, suggesting a potential therapeutic role in inflammatory diseases .

Table 3: Summary of Anti-inflammatory Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.